Cas no 31962-35-3 (1H-pyrazole-4,5-dicarboxylic acid)

1H-Pyrazole-4,5-dicarboxylic acid is a heterocyclic dicarboxylic acid derivative with a pyrazole core structure. Its bifunctional carboxylic acid groups enable versatile reactivity, making it a valuable intermediate in organic synthesis and coordination chemistry. The compound is particularly useful for constructing metal-organic frameworks (MOFs) and chelating ligands due to its ability to form stable coordination bonds with metal ions. Its rigid pyrazole backbone contributes to structural stability in complex formations. Additionally, it serves as a precursor for pharmaceuticals and agrochemicals, where the pyrazole moiety is often a key pharmacophore. The compound exhibits moderate solubility in polar solvents, facilitating its use in solution-phase reactions.
1H-pyrazole-4,5-dicarboxylic acid structure
31962-35-3 structure
Product Name:1H-pyrazole-4,5-dicarboxylic acid
CAS No:31962-35-3
MF:C5H4N2O4
MW:156.096261024475
MDL:MFCD00229565
CID:1026937
PubChem ID:3998064
Update Time:2025-06-12

1H-pyrazole-4,5-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3,4-dicarboxylic acid
    • 1H-Pyrazole-4,5-dicarboxylic acid
    • 1(2)H-pyrazole-3,4-dicarboxylic acid
    • 4,5-Pyrazoldicarbonsaeure
    • AC1N2IEV
    • ANW-68710
    • CARBOXYPYRAZOLIC ACID
    • CTK4G7981
    • Pyrazol-3,4-dicarbonsaeure
    • Pyrazole-4,5-dicarboxylic acid
    • SureCN5134164
    • SureCN69630
    • AE-562/43232050
    • EN300-149127
    • DTXSID40398458
    • MFCD00229565
    • AKOS006311629
    • AS-36756
    • DB-068557
    • 2H-pyrazole-3,4-dicarboxylic Acid
    • SCHEMBL69630
    • 31962-35-3
    • AB05004
    • pyrazoledicarboxylic acid
    • CS-0340115
    • AKOS016005830
    • STL412115
    • 1H-pyrazole-3,4-dicarboxylicacid
    • 1H-pyrazole-4,5-dicarboxylic acid
    • MDL: MFCD00229565
    • Inchi: 1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11)
    • InChI Key: IKTPUTARUKSCDG-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C(=O)O)C=NN1)=O

Computed Properties

  • Exact Mass: 156.01712
  • Monoisotopic Mass: 156.01710661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 558.1±35.0 °C at 760 mmHg
  • Flash Point: 291.3±25.9 °C
  • PSA: 103.28
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

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abcr
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1H-Pyrazole-3,4-dicarboxylic acid, 95%; .
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€219.50 2023-04-21

1H-pyrazole-4,5-dicarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:31962-35-3)1H-pyrazole-4,5-dicarboxylic acid
Order Number:A1035781
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:57
Price ($):213.0
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Additional information on 1H-pyrazole-4,5-dicarboxylic acid

Introduction to 1H-pyrazole-4,5-dicarboxylic acid (CAS No. 31962-35-3)

1H-pyrazole-4,5-dicarboxylic acid, with the chemical formula C₄H₂N₂O₄, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class of molecules, which are known for their broad spectrum of applications in medicinal chemistry. The presence of two carboxylic acid groups at the 4- and 5-positions enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically relevant derivatives.

The CAS number 31962-35-3 uniquely identifies this compound and distinguishes it from other isomers or analogs. Its molecular structure consists of a six-membered aromatic ring containing two nitrogen atoms and two carboxylic acid functional groups. This arrangement imparts unique electronic and steric properties that make it an attractive scaffold for drug discovery efforts.

In recent years, 1H-pyrazole-4,5-dicarboxylic acid has been extensively studied for its potential applications in the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore in medicinal chemistry, with numerous examples of biologically active compounds derived from this scaffold. The additional functionality provided by the carboxylic acid groups allows for further derivatization, enabling the synthesis of a diverse range of compounds with tailored properties.

One of the most compelling aspects of 1H-pyrazole-4,5-dicarboxylic acid is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop compounds with potential applications in areas such as anti-inflammatory, anti-viral, and anticancer therapies. The ability to modify both carboxylic acid groups provides chemists with a high degree of flexibility, allowing for the creation of molecules that can interact with biological targets in specific ways.

Recent studies have highlighted the importance of 1H-pyrazole-4,5-dicarboxylic acid in the development of inhibitors targeting enzymes involved in critical metabolic pathways. For instance, derivatives of this compound have shown promise as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes including respiration and ion transport. The structural motif of pyrazole combined with the dual carboxylate functionality makes it an ideal candidate for designing molecules that can modulate enzyme activity selectively.

The pharmaceutical industry has also explored the use of 1H-pyrazole-4,5-dicarboxylic acid in the development of small-molecule drugs. Its incorporation into drug candidates has led to several promising candidates entering preclinical testing phases. These studies have demonstrated that modifications to the pyrazole core can significantly alter the pharmacokinetic and pharmacodynamic properties of derived compounds, providing valuable insights into structure-activity relationships.

Beyond its pharmaceutical applications, 1H-pyrazole-4,5-dicarboxylic acid has found utility in materials science and chemical synthesis. Its ability to act as a building block for more complex molecules has made it a valuable reagent in organic synthesis. Additionally, researchers have investigated its potential use in polymer chemistry, where its structural features could contribute to the development of novel materials with enhanced properties.

The synthesis of 1H-pyrazole-4,5-dicarboxylic acid typically involves multi-step organic reactions that build upon readily available starting materials. Common synthetic routes include condensation reactions followed by oxidation steps to introduce the carboxylic acid groups. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound in larger quantities for research and industrial applications.

In conclusion, 1H-pyrazole-4,5-dicarboxylic acid (CAS No. 31962-35-3) represents a fascinating compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and reactivity make it a valuable tool for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical biology.

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Amadis Chemical Company Limited
(CAS:31962-35-3)1H-pyrazole-4,5-dicarboxylic acid
A1035781
Purity:99%
Quantity:1g
Price ($):213.0
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